3-Cyanopyrazine-2-carboxylic acid

Description

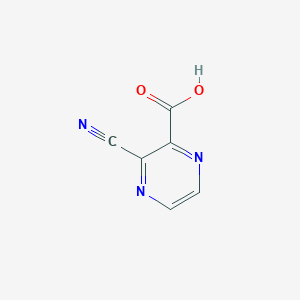

3-Cyanopyrazine-2-carboxylic acid (CAS: 53940-10-6; synonyms: 3-Cyanopicolinic acid) is a pyrazine derivative featuring a cyano (-CN) group at position 3 and a carboxylic acid (-COOH) group at position 2. This compound is primarily utilized in research and development as a precursor for synthesizing bioactive molecules, particularly antimicrobial agents and enzyme inhibitors . Its structural versatility allows for modifications that enhance pharmacological properties, such as lipophilicity and target binding affinity.

Propriétés

Numéro CAS |

70546-26-8 |

|---|---|

Formule moléculaire |

C6H3N3O2 |

Poids moléculaire |

149.11 g/mol |

Nom IUPAC |

3-cyanopyrazine-2-carboxylic acid |

InChI |

InChI=1S/C6H3N3O2/c7-3-4-5(6(10)11)9-2-1-8-4/h1-2H,(H,10,11) |

Clé InChI |

LFBINTIGDFTWHT-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C(=N1)C#N)C(=O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: The inhibition of these enzymes can lead to disruptions in cellular processes, making it effective in antimicrobial and anticancer applications.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Key structural analogs of 3-cyanopyrazine-2-carboxylic acid include derivatives with substitutions at position 3 (e.g., -Cl, -CH₃, -NH₂, -OH) or modifications to the carboxylic acid group. These substitutions influence solubility, stability, and biological activity.

Table 1. Structural and Physicochemical Properties of Pyrazine Derivatives

Critical Research Findings

- Crystallography: Pyrazine derivatives with -COOH or -CONH₂ groups form stable hydrogen-bonded networks, as seen in 3-hydroxypyrazine-2-carboxamide crystals, which adopt monoclinic structures .

- Thermal Stability: Methyl and chloro derivatives exhibit higher thermal stability (decomposition >200°C) compared to hydroxy or amino analogs .

Activité Biologique

3-Cyanopyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a pyrazine ring substituted with a carboxylic acid group and a cyano group, which contribute to its reactivity and biological effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives:

- Antimycobacterial Activity : Research has shown that derivatives of related compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Mtb . The presence of a cyano group enhances the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

- Antibacterial and Antifungal Activity : Compounds derived from this compound have also been evaluated for their antibacterial and antifungal activities. These studies indicate that certain derivatives are effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Trichophyton interdigitale .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded promising results:

- Mechanism of Action : The compound's ability to interfere with specific cellular pathways makes it a candidate for cancer therapy. For example, studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction . The structural features of the compound allow it to interact with various biomolecules involved in cancer progression.

- Transition Metal Complexes : Research has also focused on synthesizing transition metal complexes of this compound, which have demonstrated enhanced anticancer activity compared to the free acid . These complexes can exhibit synergistic effects, improving bioavailability and targeting specific cancer types.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This activity suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimycobacterial Evaluation : In a study evaluating a series of aminopyrazine derivatives, this compound was found to exhibit significant antimycobacterial activity against multiple strains, leading to further investigations into its structural modifications for enhanced potency .

- Anticancer Activity : A recent study synthesized transition metal complexes of this compound, demonstrating improved cytotoxicity against HepG2 liver cancer cells compared to the parent compound. The study highlighted the importance of metal coordination in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.